molecular formula C₂₃H₄₀N₂O₁₅ B1139715 Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside CAS No. 97242-84-7

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Cat. No.: B1139715
CAS No.: 97242-84-7
M. Wt: 584.57
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Description

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is a complex carbohydrate derivative. It is composed of multiple sugar units, including glucopyranosyl and fucopyranosyl residues, linked through glycosidic bonds. This compound is of interest in various fields such as biochemistry, pharmacology, and materials science due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside typically involves multi-step organic synthesis. The process may include:

    Glycosylation Reactions: Formation of glycosidic bonds between sugar units.

    Protection and Deprotection Steps: Use of protecting groups to prevent unwanted reactions at specific sites.

    Acetylation: Introduction of acetamido groups through acetylation reactions.

Industrial Production Methods

Industrial production methods for such complex carbohydrates often involve enzymatic synthesis due to the specificity and efficiency of enzymes in forming glycosidic bonds. Enzymes such as glycosyltransferases can be employed to catalyze the formation of the desired compound under mild conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines (R-NH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of glycosidic bond formation and carbohydrate chemistry.

Biology

In biology, it may serve as a model compound for studying carbohydrate-protein interactions. Its structural features can help elucidate the mechanisms of glycosylation in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may exhibit antimicrobial or anti-inflammatory activities.

Industry

In industry, such compounds can be used in the development of biomaterials, such as hydrogels or drug delivery systems, due to their biocompatibility and functional versatility.

Mechanism of Action

The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets. These targets may include enzymes involved in glycosylation processes or receptors that recognize carbohydrate structures. The compound’s effects are mediated through pathways that regulate cellular functions such as signaling, adhesion, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Acetamido-2-deoxy-b-D-glucopyranoside: Lacks the additional sugar units present in the target compound.

    Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-b-D-glucopyranoside: Similar structure but lacks the fucopyranosyl residue.

Uniqueness

The uniqueness of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside lies in its specific arrangement of sugar units and functional groups. This structural complexity imparts distinct biological and chemical properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-6-methoxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28)/t7-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYQHNAKBFGTD-PRXOSTTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101207
Record name Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97242-84-7
Record name Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97242-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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